2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

CAS No.: 113264-49-6

Cat. No.: VC2674433

Molecular Formula: C13H12ClNO2S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113264-49-6 |

|---|---|

| Molecular Formula | C13H12ClNO2S |

| Molecular Weight | 281.76 g/mol |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | NYVSAPPGVDSYCG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)C |

Introduction

Chemical Identity and Structure

Basic Information

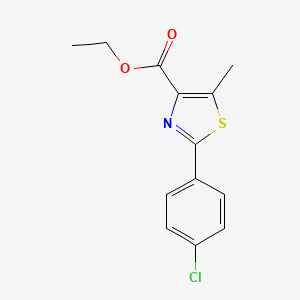

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is an organic compound belonging to the thiazole family of heterocycles. It contains a five-membered thiazole ring with a 4-chlorophenyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid ethyl ester functionality at the 4-position. The compound is registered with CAS number 113264-49-6 .

Molecular Properties

The compound has several synonyms including ethyl 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate and MFCD11975642 . Its molecular formula is C₁₃H₁₂ClNO₂S with a calculated molecular weight of 281.76 g/mol . The structure contains one nitrogen atom and one sulfur atom within the thiazole ring, along with two oxygen atoms in the ester group and one chlorine atom on the phenyl ring.

Structural Identifiers

Table 1: Structural Identifiers of 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Physicochemical Properties

Physical Properties

The compound exists as a crystalline solid at room temperature with a melting point of 83-85°C . It has a calculated density of 1.28 g/cm³ and a high boiling point of 396.4°C at 760 mmHg , indicating strong intermolecular forces. The flash point is reported as 193.6°C , suggesting relatively low flammability under normal laboratory conditions.

Solubility and Partition Properties

Table 2: Physicochemical Properties of 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

| Property | Value |

|---|---|

| Molecular Weight | 281.76 g/mol |

| Density | 1.28 g/cm³ |

| Melting Point | 83-85°C |

| Boiling Point | 396.4°C at 760 mmHg |

| Flash Point | 193.6°C |

| LogP | 3.94860 |

| Polar Surface Area | 67.43000 |

| Index of Refraction | 1.582 |

The logP value of 3.94860 indicates significant lipophilicity, suggesting the compound would have poor water solubility but good solubility in organic solvents. The moderate polar surface area (PSA) of 67.43000 suggests potential for membrane permeability, which could be relevant for pharmaceutical applications.

Synthetic Methods

Hantzsch Thiazole Synthesis

The most common synthetic route to 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester likely involves the Hantzsch thiazole synthesis. This classical method involves the condensation of α-haloketones with thioamides to form the thiazole ring. For this specific compound, the synthesis would typically involve:

-

Preparation of a thioamide derivative from 4-chlorobenzamide

-

Reaction of the thioamide with an α-haloketone, such as 2-chloroacetoacetic acid ethyl ester

-

Cyclization to form the thiazole ring with the desired substituents in their respective positions

Alternative Synthetic Approaches

Patent literature suggests alternative synthetic routes for similar thiazole-based compounds. One approach described for analogous structures involves:

-

Cyclization of a thiobenzamide derivative with 2-chloroacetoacetic acid ethyl ester to form the thiazole ring system

-

This process is mentioned in the context of preparing 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester

The patent literature notes: "Cyclization of compound (XVIII) with 2-chloroacetoacetic acid ethyl ester affording 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester" . While this refers to a different positional isomer, the synthetic principle could be adapted for our target compound.

Applications and Research

Synthetic Utility

As an ester derivative, 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester can serve as an important precursor in organic synthesis. The ester functionality provides a convenient handle for further transformations, including:

-

Hydrolysis to the corresponding carboxylic acid

-

Reduction to the alcohol

-

Amidation to form various amide derivatives

-

Transesterification to other ester derivatives

These transformations could generate a library of related compounds for structure-activity relationship studies in drug discovery programs.

Comparison with Related Compounds

Structural Analogs

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester shares structural similarities with several related compounds, including its fluoro analog, 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester. The primary difference between these compounds is the halogen substituent on the phenyl ring, which affects their physical properties and potential biological activities.

Table 3: Comparative Analysis of Halogen-Substituted Analogs

Positional Isomers

The literature also mentions a positional isomer, ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, which differs in the positioning of the methyl group and carboxylic acid ethyl ester on the thiazole ring . This compound has the same molecular formula (C₁₃H₁₂ClNO₂S) and similar physical properties but may exhibit different chemical reactivity and biological activity due to the altered spatial arrangement of functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume